molecular formula C23H27NO3 B2678568 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one CAS No. 2309747-34-8

1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one

Cat. No.: B2678568
CAS No.: 2309747-34-8
M. Wt: 365.473
InChI Key: MSKKBUJWWCEGOV-UHFFFAOYSA-N
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Description

1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one is a sophisticated synthetic compound designed for pharmaceutical and chemical biology research. Its structure integrates key pharmacophoric elements, positioning it as a promising scaffold for probe development. The molecule features an azetidine ring, a saturated four-membered nitrogen heterocycle valued in drug discovery for its role as a conformational restraint and its ability to improve physicochemical properties, such as metabolic stability and solubility [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5761122/]. This azetidine is further functionalized with an oxolane (tetrahydrofuran) ether chain, which can enhance molecular permeability and serve as a linker or spacer. The 3,3-diphenylpropan-1-one moiety is a classic feature in compounds targeting GPCRs and other protein classes, often contributing to significant receptor binding affinity through hydrophobic and pi-pi stacking interactions [https://pubs.acs.org/doi/10.1021/jm901689b]. The primary research value of this compound lies in its potential as a key intermediate or a final product for screening against biological targets, particularly in the development of kinase inhibitors, neurotransmitter receptor modulators, or allosteric effectors. Researchers can utilize this molecule to explore structure-activity relationships (SAR) and to investigate novel mechanisms of action in cellular and biochemical assays.

Properties

IUPAC Name

1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c25-23(24-14-21(15-24)27-17-18-11-12-26-16-18)13-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,18,21-22H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKKBUJWWCEGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is formed by the cyclization of an appropriate amino alcohol precursor using a dehydrating agent such as thionyl chloride.

    Coupling of the Rings: The oxolane and azetidine rings are coupled through an ether linkage using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

    Introduction of the Diphenylpropanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents at the azetidine ring.

Scientific Research Applications

1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Azetidine and Pyrrolidine Derivatives

1-[3-Methoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one
  • Structure : Azetidine substituted with methoxy and trifluoromethyl groups.
  • Molecular Formula: C₈H₁₂F₃NO₂; Molecular Weight: 211 Da.
  • Properties : LogP = 0.84, polar surface area = 30 Ų, 3 rotatable bonds.
  • Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound’s oxolane-methoxy group. However, the absence of aromatic rings reduces overall hydrophobicity .
3-[(3S)-Oxolan-3-yl]-1-(pyrrolidin-1-yl)propan-1-one
  • Structure : Pyrrolidine (5-membered ring) instead of azetidine, with oxolan-3-yl substituent.
  • Molecular Formula: C₁₁H₁₉NO₂; Molecular Weight: 197.27 Da.
  • The lower molecular weight and fewer aromatic groups reduce steric hindrance .

Propan-1-one Derivatives with Aromatic and Heterocyclic Substituents

(S)-1-Ferrocenyl-3-hydroxy-3-phenylpropan-1-one
  • Structure: Ferrocenyl (organometallic) and hydroxyl groups at C3.
  • Key Features : The ferrocenyl group enables redox activity and metal coordination, absent in the target compound. The hydroxyl group facilitates hydrogen bonding, contrasting with the target’s ether linkage .
1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one
  • Structure: Benzyloxy-phenyl and dimethylamino substituents.
  • Properties: The dimethylamino group increases basicity (pKa ~9–10), unlike the neutral azetidine in the target. Benzyloxy enhances lipophilicity (LogP ~2.5–3.5) but lacks the oxolane’s hydrogen-bonding capacity .
Substituted 3-(Dimethyl/Diethylamino)-{1-[4-methyl-2-substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]}propan-1-one
  • Structure : Benzothiazepine (7-membered heterocycle) fused to propan-1-one.
  • Biological Relevance: Demonstrated anticonvulsant activity in preliminary screens.

Physicochemical and Functional Group Analysis

Table 1: Key Comparative Data

Compound Molecular Weight (Da) LogP Polar Surface Area (Ų) Notable Functional Groups
Target Compound ~375 (estimated) ~3.5 ~40 Azetidine, oxolane, diphenyl
1-[3-Methoxy-3-(CF₃)azetidin-1-yl]propan-1-one 211 0.84 30 Trifluoromethyl, methoxy
3-[(3S)-Oxolan-3-yl]-1-pyrrolidin-propan-1-one 197.27 ~1.2 ~30 Pyrrolidine, oxolane
(S)-1-Ferrocenyl-3-hydroxy-3-phenylpropan-1-one 354.2 ~2.8 ~60 Ferrocenyl, hydroxyl

Key Observations :

  • The target compound’s diphenyl groups increase LogP significantly (~3.5 vs. 0.84–2.8 in analogs), suggesting higher membrane permeability but lower aqueous solubility.
  • The oxolane-methoxy group provides moderate hydrogen-bond acceptor capacity (ether oxygen), unlike trifluoromethyl (nonpolar) or hydroxyl (donor/acceptor) groups in analogs.

Hydrogen Bonding and Crystallization

This contrasts with hydroxyl-containing analogs (e.g., ) that form stronger O–H···O/N bonds. The azetidine’s NH group may participate in N–H···O bonding, influencing crystal packing and stability .

Biological Activity

The compound 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one (CAS Number: 2309747-34-8) is a complex organic molecule characterized by a unique combination of functional groups, including an azetidine ring and a diphenylpropanone structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H27NOC_{23}H_{27}NO with a molecular weight of 365.5 g/mol. The structural features include:

  • An azetidine ring , which may enhance its interaction with biological targets.
  • A methoxy group linked to an oxolane (tetrahydrofuran) moiety, providing additional reactivity and solubility characteristics.

Anticancer Properties

Research has indicated that compounds similar to 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on related diphenylpropanones have shown promising results against breast cancer cells (MCF-7). The synthesized analogs demonstrated high cytotoxicity with low toxicity towards normal cells, suggesting a selective action that could minimize side effects associated with traditional chemotherapeutics .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
TamoxifenMCF-710
Compound AMCF-75
Compound BMCF-77

The mechanism by which 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one exerts its biological effects may involve:

  • Inhibition of cell proliferation : By interacting with specific enzymes or receptors involved in cell cycle regulation.
  • Induction of apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, a critical pathway for effective cancer treatment .

Antimicrobial Activity

Beyond anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. The presence of the azetidine ring could enhance its ability to penetrate bacterial membranes, thereby increasing its effectiveness against various pathogens. Future studies are warranted to explore this potential further.

Case Studies and Research Findings

A recent study focusing on the synthesis and evaluation of related compounds highlighted the importance of structural modifications in enhancing biological activity. The introduction of tertiary amine side chains was found to significantly improve the cytotoxic effects on breast cancer cells . This finding underscores the potential for further development of derivatives based on the core structure of 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and what key characterization techniques are employed to confirm its structure?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, such as coupling azetidine derivatives with oxolane-containing intermediates under reflux conditions. For example, GP-6 and GP-8 pathways ( ) utilize Zn-mediated reactions or brominated precursors. Purification via column chromatography is critical. Characterization relies on 1H^1H-NMR, 13C^{13}C-NMR, FT-IR ( ), and X-ray crystallography (using SHELX software for refinement) ( ).

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves, safety goggles, and lab coats. Avoid dust generation and ensure proper ventilation. Storage should be in dry, room-temperature conditions ( ). In case of accidental exposure, follow protocols for skin decontamination and respiratory protection ( ).

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer : Key factors include precise stoichiometry, controlled temperature (e.g., reflux at 80–100°C), and reaction time (8–12 hours). The use of bases like triethylamine ( ) or catalytic agents can enhance efficiency. Monitoring reaction progress via TLC or HPLC is recommended.

Advanced Research Questions

Q. How can discrepancies in reported spectroscopic or crystallographic data be resolved?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., NMR coupled with high-resolution mass spectrometry). For crystallographic inconsistencies, re-refine data with SHELXL ( ) and compare hydrogen-bonding patterns via graph-set analysis ( ). Computational validation (e.g., DFT) can reconcile electronic structure mismatches ( ).

Q. What computational methods are suitable for studying this compound’s electronic properties, and how do functional choices impact results?

  • Methodological Answer : Hybrid density functionals like B3LYP ( ) are preferred for balancing accuracy and computational cost. Basis sets (e.g., 6-31G*) must match system size. Exact exchange terms in functionals ( ) improve thermochemical accuracy, while gradient corrections ( ) refine correlation energies. Validate results against experimental UV-Vis or redox potentials.

Q. How can hydrogen-bonding patterns in the crystalline form predict packing behavior?

  • Methodological Answer : Apply graph-set analysis ( ) to categorize hydrogen bonds (e.g., chains, rings). Use SHELX-refined crystallographic data ( ) to identify directional interactions. Computational tools like CrystalExplorer can model packing motifs. Correlate findings with solubility and stability trends.

Q. What strategies elucidate reaction mechanisms in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Conduct kinetic isotope effect studies or employ 18O^{18}O-labeling to track nucleophilic attack. Computational transition-state analysis (via Gaussian or ORCA) identifies key intermediates. Compare experimental yields ( ) with DFT-predicted activation energies ( ).

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